2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the bromination and chlorination of pyrrolo[3,2-c]pyridine. One common method includes the reaction of pyrrolo[3,2-c]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but often include interactions with key proteins and signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine
- 4-Bromo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
2-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1-3,11H |
InChI Key |
JQHZLIJJWABVAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2)Br)Cl |
Origin of Product |
United States |
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